4-乙氧基哒嗪

描述

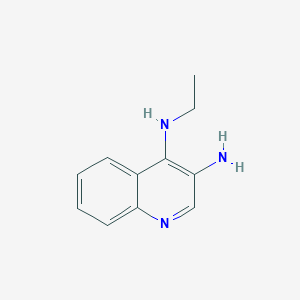

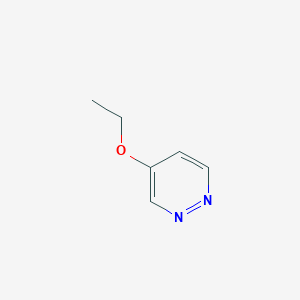

4-Ethoxypyridazine is a derivative of pyridazine, which is an organic compound with a six-membered ring containing two nitrogen atoms at positions 1 and 2 . The compound is known to have a molecular weight of 193.03 .

Synthesis Analysis

The synthesis of pyridazine derivatives, including 4-Ethoxypyridazine, often involves multicomponent reactions. For instance, an efficient protocol for the synthesis of functionalized pyridines and pyrimidines was developed using aromatic ketones, aldehydes, and hexamethyldisilazane (HMDS) as a nitrogen source under microwave irradiation .Molecular Structure Analysis

The pyridazine ring in 4-Ethoxypyridazine is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust dual hydrogen-bonding capacity. These properties contribute to unique applications in molecular recognition .Chemical Reactions Analysis

A kinetic study has been made of the first-order thermal decomposition of 4-Ethoxypyridazine and similar compounds into ethylene and the corresponding aza-substituted pyridines . The relative elimination rates are influenced by the electronic effects of the aza ‘substituent’ and the C–N π-bond order .科学研究应用

合成和促进记忆的研究

4-乙氧基哒嗪衍生物已被合成并研究其对学习和记忆促进的作用。例如,李明珠(2012)合成了各种与4-乙氧基哒嗪相关的化合物,并使用水迷宫测试测试了它们对小鼠学习和记忆的影响。研究发现,其中一些化合物显着促进了小鼠的学习和记忆(李明珠,2012)。

潜在治疗剂的开发

研究探索了4-乙氧基哒嗪衍生物在潜在治疗剂开发中的应用。刘易斯等人(1999)研究了与4-乙氧基哒嗪相关的化合物作为长效可卡因滥用治疗剂的潜力。他们专注于与多巴胺转运体(DAT)的结合和抑制多巴胺摄取(刘易斯等人,1999)。

抗菌活性

一些研究集中于4-乙氧基哒嗪衍生物的合成及其抗菌活性。例如,贝克塔什等人(2007)合成了新型1,2,4-三唑衍生物,包括4-乙氧基哒嗪化合物,并评估了它们对各种微生物的抗菌活性(贝克塔什等人,2007)。

放射化学和PET成像

4-乙氧基哒嗪衍生物已用于放射化学,特别是在正电子发射断层扫描(PET)成像中。普莱纳沃克斯等人(2000)描述了使用4-乙氧基哒嗪衍生物作为5-HT1A拮抗剂,用于通过PET研究血清素能神经传递(普莱纳沃克斯等人,2000)。

抑制血小板聚集

今野等人(1993)评估了4-乙氧基哒嗪衍生物对兔血小板花生四烯酸诱导聚集的抑制活性。他们发现其中一些衍生物具有显着的抑制活性(今野等人,1993)。

作用机制

未来方向

While specific future directions for 4-Ethoxypyridazine are not mentioned in the sources, the field of drug conjugates, which includes compounds like 4-Ethoxypyridazine, continues to advance with the application of new technologies . The medicinal potential of pyridazine derivatives is being explored in various disease conditions .

属性

IUPAC Name |

4-ethoxypyridazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O/c1-2-9-6-3-4-7-8-5-6/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIHPWPXPOQOIKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CN=NC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。